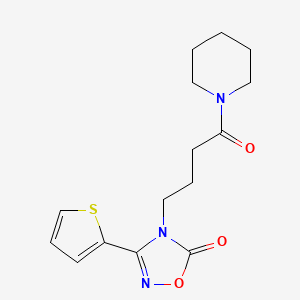![molecular formula C14H17BrN4O B6624778 2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B6624778.png)
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as 'compound 1' in scientific literature. It is a small molecule that has been designed to inhibit the activity of a specific protein in the body.
科学的研究の応用
Compound 1 has been used in various scientific research studies to investigate the role of a specific protein in the body. This protein is known to be involved in the regulation of cell growth and division, and its overexpression has been linked to the development of cancer. Compound 1 has been shown to inhibit the activity of this protein, which makes it a potential candidate for the development of cancer therapies.
作用機序
Compound 1 works by binding to the active site of the protein and preventing it from carrying out its normal function. This leads to a decrease in cell growth and division, which can ultimately lead to cell death. The exact mechanism of action of compound 1 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for the normal function of the protein.
Biochemical and Physiological Effects
Compound 1 has been shown to have a significant effect on the growth and division of cancer cells in vitro. It has also been shown to inhibit the growth of tumors in animal models. In addition to its anti-cancer properties, compound 1 has also been shown to have anti-inflammatory effects in vitro.
実験室実験の利点と制限
One of the main advantages of using compound 1 in lab experiments is its specificity. It has been designed to target a specific protein, which reduces the risk of off-target effects. However, one limitation of using compound 1 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research involving compound 1. One area of interest is the development of more potent analogs of compound 1 that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of compound 1 in combination with other cancer therapies to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of compound 1 and its potential off-target effects.
合成法
Compound 1 can be synthesized using a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(4-bromo-2-methylanilino)acetamide, which is then reacted with 2-methylpyrazol-3-ylmethyl chloride to form compound 1. The final product is then purified using column chromatography to remove impurities.
特性
IUPAC Name |
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10-7-11(15)3-4-13(10)16-9-14(20)17-8-12-5-6-18-19(12)2/h3-7,16H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOAZPMFOJWTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazole-4-sulfonamide](/img/structure/B6624695.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide](/img/structure/B6624721.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole](/img/structure/B6624742.png)
![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B6624751.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
![6-methyl-2-(methylamino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6624769.png)
![methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate](/img/structure/B6624772.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)